N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a chlorophenyl group, a morpholine ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-(piperidin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- N-[2-(4-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- N-[2-(4-chlorophenyl)-2-(azepan-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C23H25ClN2O3 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-15-3-8-19-16(2)22(29-21(19)13-15)23(27)25-14-20(26-9-11-28-12-10-26)17-4-6-18(24)7-5-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27) |
InChI Key |
WSXWQVYSQDZXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCOCC4)C |
Origin of Product |
United States |
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